molecular formula C18H14N4OS B13138374 4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((2,4-dimethylphenyl)amino)- CAS No. 154371-23-0

4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((2,4-dimethylphenyl)amino)-

Cat. No.: B13138374
CAS No.: 154371-23-0
M. Wt: 334.4 g/mol
InChI Key: NEKSNUSAOUVEEL-UHFFFAOYSA-N
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Description

4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((2,4-dimethylphenyl)amino)- is a heterocyclic compound that features a thiazinoquinoxaline core structure.

Preparation Methods

The synthesis of 4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((2,4-dimethylphenyl)amino)- typically involves the reaction of quinoxaline derivatives with thiazine precursors under specific conditions. The reaction conditions often include the use of eco-compatible catalysts and solvents to ensure a sustainable synthesis process . Industrial production methods may involve scaling up these reactions while maintaining the efficiency and yield of the desired product.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can lead to the formation of reduced thiazinoquinoxaline derivatives.

Scientific Research Applications

4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((2,4-dimethylphenyl)amino)- has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets within cells. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer cells, it may induce apoptosis by interacting with key signaling pathways .

Comparison with Similar Compounds

Similar compounds to 4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((2,4-dimethylphenyl)amino)- include:

Properties

CAS No.

154371-23-0

Molecular Formula

C18H14N4OS

Molecular Weight

334.4 g/mol

IUPAC Name

2-(2,4-dimethylanilino)-[1,3]thiazino[5,6-b]quinoxalin-4-one

InChI

InChI=1S/C18H14N4OS/c1-10-7-8-12(11(2)9-10)21-18-22-16(23)15-17(24-18)20-14-6-4-3-5-13(14)19-15/h3-9H,1-2H3,(H,21,22,23)

InChI Key

NEKSNUSAOUVEEL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC(=O)C3=NC4=CC=CC=C4N=C3S2)C

Origin of Product

United States

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